molecular formula C15H13Cl3N2 B1446092 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride CAS No. 1440535-45-4

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride

Cat. No. B1446092
M. Wt: 327.6 g/mol
InChI Key: PZVODKSALPKDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride (2-Bn-2-DCPHCl) is an organic compound belonging to the class of benzylamines. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol and acetone. 2-Bn-2-DCPHCl is an important intermediate in the synthesis of several pharmaceutical compounds, including anti-inflammatory drugs, antifungal agents, and anti-cancer drugs.

Scientific Research Applications

Orthometalation of Primary Amines

This study demonstrates that primary benzylamines, which are structurally related to 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride, can undergo orthometalation even with electron-withdrawing groups. This process is significant in understanding the chemical behavior of such compounds (Vicente et al., 1997).

Selective O-alkylation and Dealkylation of Flavonoids

This research provides insights into the demethylation of 2′-methoxyacetophenones, which could be relevant in understanding the reactivity of similar compounds like 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride in different chemical environments (Kawamura et al., 1994).

Fluorescent Photoinduced Electron Transfer (PET) Reagent

This paper discusses the development of a novel fluorescent reagent for hydroperoxides, emphasizing the importance of benzofurazan skeleton in designing PET reagents. The study could shed light on the potential applications of similar compounds in fluorescence and electron transfer processes (Onoda et al., 2003).

Benzylation of Phenylacetonitrile

The study identifies a product resulting from the benzylation of phenylacetonitrile, highlighting the potential for diverse chemical reactions and products involving benzylamines and acetonitriles, which is relevant to understanding the chemistry of 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride (Ganellin & Stolz, 1969).

properties

IUPAC Name

2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2.ClH/c16-13-7-6-12(8-14(13)17)15(9-18)19-10-11-4-2-1-3-5-11;/h1-8,15,19H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVODKSALPKDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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